molecular formula C12H20F3NO3 B599647 Tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate CAS No. 184042-83-9

Tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B599647
CAS No.: 184042-83-9
M. Wt: 283.291
InChI Key: HARLHGMSRKJSSA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of piperidine with tert-butyl chloroformate in the presence of a base to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 2,2,2-trifluoroacetaldehyde to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.

Chemical Reactions Analysis

Tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate is utilized in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced lipophilicity and potential for use in drug development.

Biological Activity

Tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate (CAS: 184042-83-9) is a compound with significant potential in pharmaceutical applications due to its unique structural characteristics and biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H20F3NO3
  • Molecular Weight : 283.29 g/mol
  • IUPAC Name : this compound
  • Purity : ≥95% .

The compound features a piperidine ring, which is known for its ability to interact with various biological targets, making it a candidate for further pharmacological exploration.

Antiproliferative Effects

Recent studies have indicated that compounds similar to this compound exhibit antiproliferative activity against cancer cell lines. For instance, related piperidine derivatives have shown significant inhibition of cell growth in breast cancer models (MCF-7 and MDA-MB-231), with IC50 values reported in the nanomolar range .

CompoundCell LineIC50 (nM)
Example AMCF-752
Example BMDA-MB-23174

These findings suggest that the structural features of piperidine derivatives contribute to their effectiveness in targeting cancer cells.

The biological activity of this compound may involve several mechanisms:

  • Cell Cycle Arrest : Induction of G2/M phase arrest has been observed in treated cancer cells.
  • Apoptosis Induction : The compound may activate apoptotic pathways leading to programmed cell death.
  • Tubulin Interaction : Similar compounds have been shown to disrupt tubulin polymerization, which is critical for mitotic spindle formation during cell division .

Study on Anticancer Properties

A study conducted on a series of piperidine derivatives highlighted the promising anticancer properties of compounds structurally related to this compound. These compounds were evaluated for their ability to inhibit tumor growth in vivo and demonstrated significant efficacy against drug-resistant cancer cell lines .

Pharmacokinetics and Stability

Research into the pharmacokinetics of related compounds has shown that they maintain stability across various pH levels mimicking physiological conditions. For example, one derivative exhibited over 80% stability at neutral pH after 24 hours . Such stability is crucial for therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F3NO3/c1-11(2,3)19-10(18)16-6-4-8(5-7-16)9(17)12(13,14)15/h8-9,17H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARLHGMSRKJSSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678048
Record name tert-Butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184042-83-9
Record name tert-Butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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